molecular formula C8H9NO B6261938 N-(1-phenylethylidene)hydroxylamine CAS No. 50314-86-8

N-(1-phenylethylidene)hydroxylamine

Cat. No.: B6261938
CAS No.: 50314-86-8
M. Wt: 135.2
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Description

N-(1-phenylethylidene)hydroxylamine is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine functional group attached to a phenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-phenylethylidene)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 1-phenylethanol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Another method involves the oxidation of primary amines using D-amino acid oxidase from porcine kidney. This enzymatic method has been shown to produce this compound under optimized conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with adjustments to reaction conditions to optimize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

N-(1-phenylethylidene)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-phenylethylidene)hydroxylamine involves its ability to undergo redox reactions. It can donate or accept electrons, making it a versatile reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, it may interact with oxidizing agents to form nitroso compounds .

Comparison with Similar Compounds

N-(1-phenylethylidene)hydroxylamine can be compared with other hydroxylamine derivatives such as phenylacetaldehyde oxime and N-(1-phenylethylidene)aniline. These compounds share similar functional groups but differ in their specific structures and reactivity. This compound is unique due to its phenylethylidene moiety, which imparts distinct chemical properties and reactivity .

List of Similar Compounds

  • Phenylacetaldehyde oxime
  • N-(1-phenylethylidene)aniline

Properties

CAS No.

50314-86-8

Molecular Formula

C8H9NO

Molecular Weight

135.2

Purity

95

Origin of Product

United States

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